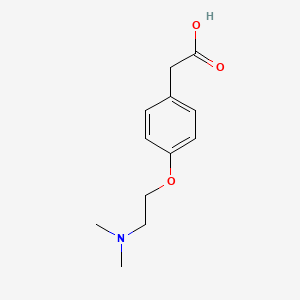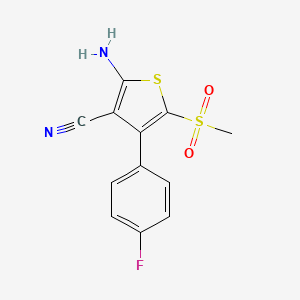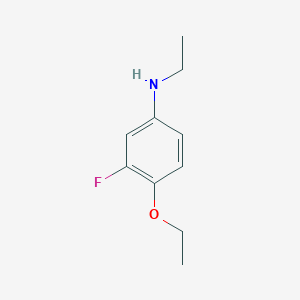
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンは、トリフルオロメチル置換基を含むベンジル基とイソブチル基で置換されたピペリジン環を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンの合成は、通常、以下の手順を伴います。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成できます。
イソブチル基の導入: イソブチル基は、イソブチルハライドを用いたアルキル化反応によって導入できます。
トリフルオロメチル置換基を持つベンジル基の結合: トリフルオロメチル基を持つベンジルハライドを用いた求核置換反応によって、トリフルオロメチル置換基を持つベンジル基を導入できます。
工業生産方法
この化合物の工業生産方法は、上記合成経路の最適化バージョンを含み、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。工業環境では、反応効率と収率を向上させる触媒と溶媒がしばしば使用されます。
化学反応の分析
反応の種類
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するN-酸化物を形成することができます。
還元: 還元反応は、ベンジル環上の官能基を修飾するために使用できます。
置換: 求核置換反応と求電子置換反応は、ベンジル環とピペリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルキルハライド、アシルハライド、スルホニルクロライドなどの試薬が置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってN-酸化物が生成され、還元によって脱酸素化された誘導体が生成される可能性があります。
科学的研究の応用
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンには、いくつかの科学研究における応用があります。
医薬品化学: この化合物は、特に生物学的標的との相互作用において、創薬におけるファーマコフォアとしての可能性について研究されています。
材料科学: そのユニークな構造により、特定の特性を持つ新規材料の開発候補となっています。
生物学的研究: この化合物は、生物系に対するその影響と潜在的な治療的応用を理解するための研究で使用されています。
工業的応用: 他の複雑な有機分子の合成における使用、および化学製造における中間体として調査されています。
作用機序
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基は、これらの標的に対する化合物の結合親和性と選択性を高めることができます。ピペリジン環は構造的な安定性を提供し、化合物の全体的な生物活性に貢献します。
類似の化合物との比較
類似の化合物
4-アミノ-2-(トリフルオロメチル)ピリジン: この化合物はまた、トリフルオロメチル基を含み、さまざまな化学合成に使用されています.
N-イソブチル-N-(2-(トリフルオロメチル)フェニル)ピペリジン: 構造は類似していますが、ベンジル基がありません。そのため、化学的性質と用途が異なります。
独自性
N-イソブチル-N-(2-(トリフルオロメチル)ベンジル)ピペリジン-4-アミンは、ピペリジン環、イソブチル基、トリフルオロメチル置換基を持つベンジル基の組み合わせによって独自性を持ちます。この組み合わせは、独特の化学的および生物学的特性を付与し、特定の研究および工業的用途に価値があります。
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and is used in various chemical syntheses.
N-Isobutyl-N-(2-(trifluoromethyl)phenyl)piperidine: Similar in structure but lacks the benzyl group, affecting its chemical properties and applications.
Uniqueness
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the combination of its piperidine ring, isobutyl group, and benzyl group with a trifluoromethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C17H25F3N2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H25F3N2/c1-13(2)11-22(15-7-9-21-10-8-15)12-14-5-3-4-6-16(14)17(18,19)20/h3-6,13,15,21H,7-12H2,1-2H3 |
InChIキー |
UPXBEYLBPHCCOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)


![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

